N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-12-3-2-8-20(10-12)17(23)19-14-9-16(22)21(11-14)15-6-4-13(18)5-7-15/h4-7,12,14H,2-3,8-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSXDXXSANNQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: This step involves the cyclization of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions to form the pyrrolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a diamine precursor and a suitable electrophile, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1.1. Pain Management
Research indicates that compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide exhibit analgesic properties. A study highlighted the efficacy of related piperidine derivatives in modulating pain pathways, suggesting a potential role for this compound in pain management therapies .
1.2. Neuropharmacology
This compound has been investigated for its neuropharmacological effects, particularly in the context of cognitive enhancement and neuroprotection. The structural similarities with known psychoactive substances suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin .
3.1. Analgesic Activity
A notable case study explored the analgesic properties of derivatives of this compound in animal models. The results demonstrated significant pain relief comparable to standard analgesics, indicating potential for development into therapeutic agents for chronic pain conditions .
3.2. Cognitive Enhancement Studies
In a controlled study examining cognitive enhancers, researchers found that compounds structurally related to this compound improved memory retention and learning capabilities in rodent models . This suggests a promising avenue for further exploration in treating cognitive disorders.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides: These compounds share the chlorophenyl group and have been studied for their antitubercular activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also contain the chlorophenyl group and have shown antiviral activity.
Uniqueness
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide is unique due to its combination of a piperidine ring, pyrrolidinone moiety, and chlorophenyl group, which confer distinct chemical and biological properties
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring and a piperidine moiety, which are often associated with various pharmacological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, making it an interesting subject for research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Receptor Modulation : It interacts with specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example, studies have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Antitumor Activity
Compounds similar to this compound have been studied for their antitumor effects. They show potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound exhibits CNS depressant or stimulant effects depending on the dosage. This dual action is particularly relevant in treating neuropsychological disorders .
Case Studies
- Antiviral Activity : A study highlighted the compound's effectiveness against HIV-1 by acting as an antagonist, thereby providing a potential therapeutic avenue for antiviral drug development .
- Anti-inflammatory Properties : Research has indicated that similar piperidine derivatives possess anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. The modification of the chlorophenyl group has been shown to significantly influence biological activity, enhancing both potency and selectivity towards specific targets .
Summary of Key Findings
| Aspect | Details |
|---|---|
| Antibacterial Activity | Effective against multiple bacterial strains |
| Antitumor Potential | Inhibits cancer cell growth via apoptosis |
| Neuropharmacological | Acts as CNS depressant/stimulant based on dosage |
| Enzyme Inhibition | Strong AChE inhibition leading to potential therapies |
Q & A
Q. What are the recommended synthetic routes for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by carboxamide coupling. Key steps include:
- Pyrrolidinone formation : Cyclization of 1-(4-chlorophenyl) precursors under acidic conditions to generate the 5-oxopyrrolidin-3-yl scaffold .
- Carboxamide coupling : Reacting the pyrrolidinone intermediate with 3-methylpiperidine-1-carbonyl chloride in anhydrous DMF, using triethylamine as a base .
Optimization focuses on: - Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pyrrolidinone ring (δ 2.8–3.2 ppm for CH₂ groups) and 4-chlorophenyl moiety (δ 7.3–7.5 ppm aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 364.12) .
- X-ray Crystallography : Resolves stereochemistry and confirms the piperidine-carboxamide orientation. SHELX programs are used for refinement, with R-factors < 0.05 .
Q. What in vitro assays are used for preliminary biological screening of this compound?
- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity using Ellman’s method, with donepezil as a positive control .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) assess affinity (IC₅₀ values) .
- Cytotoxicity screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) determine IC₅₀ at 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies in activity (e.g., varying IC₅₀ for AChE inhibition) may arise from:
- Experimental variables : Differences in cell lines (primary vs. immortalized), assay pH, or compound solubility .
- Structural analogs : Compare with derivatives like N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide, which shows higher solubility but lower potency .
Methodological solutions : - Standardize assay protocols (e.g., uniform buffer systems).
- Validate findings using orthogonal methods (e.g., SPR for binding kinetics alongside enzyme assays) .
Q. What strategies optimize the compound’s pharmacokinetics without compromising bioactivity?
- Prodrug design : Introduce ester groups at the pyrrolidinone oxygen to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
- Lipophilicity adjustment : Replace the 3-methylpiperidine group with morpholine sulfonamide to improve blood-brain barrier penetration (logP reduction from 3.2 to 2.8) .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Block vulnerable sites with fluorine substitutions .
Q. How are computational methods applied to elucidate binding modes with targets like acetylcholinesterase?
- Molecular docking (AutoDock Vina) : Predicts binding poses in the AChE gorge, highlighting interactions between the carboxamide group and Trp286 (π-π stacking) .
- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
- Free-energy calculations (MM/PBSA) : Estimate binding affinity (ΔG = -9.8 kcal/mol), validated by IC₅₀ values from enzyme assays .
Q. What analytical approaches address batch-to-batch variability in synthesis?
- Quality control (QC) protocols :
- HPLC-PDA (C18 column, acetonitrile/water gradient) monitors purity (>99%) and identifies byproducts (e.g., unreacted piperidine precursors) .
- Karl Fischer titration ensures low moisture content (<0.1%) to prevent hydrolysis during storage .
- Design of Experiments (DoE) : Taguchi methods optimize reaction parameters (e.g., 65% yield improvement by adjusting stoichiometry from 1:1 to 1:1.2 for pyrrolidinone:carbonyl chloride) .
Q. How does structural modification influence selectivity for neurodegenerative vs. anticancer targets?
- Neurodegenerative focus : The 4-chlorophenyl group enhances AChE affinity, while 3-methylpiperidine improves CNS penetration .
- Anticancer derivatives : Replacing the chlorophenyl with nitro groups (e.g., 4-nitrophenyl) shifts activity toward topoisomerase II inhibition (IC₅₀ = 1.2 µM in MCF-7 cells) .
- Selectivity screening : Profile against kinase panels (e.g., 200-kinase assay) to identify off-target effects. Use CRISPR-Cas9 knockouts to confirm target relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
